molecular formula C24H28N4O3 B2367567 N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide CAS No. 1797571-34-6

N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide

Cat. No. B2367567
CAS RN: 1797571-34-6
M. Wt: 420.513
InChI Key: UBCRFFNTZHRGJU-UHFFFAOYSA-N
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Description

The compound contains a benzoxazole moiety, which is a heterocyclic compound consisting of a fused benzene and oxazole ring . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom . These structures are common in many bioactive compounds and drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoxazole and piperidine rings, along with the isopropylphenyl group. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzoxazole and piperidine rings. For instance, benzoxazole derivatives can undergo various reactions such as substitutions, depending on the substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-16(2)18-7-9-19(10-8-18)26-23(30)22(29)25-15-17-11-13-28(14-12-17)24-27-20-5-3-4-6-21(20)31-24/h3-10,16-17H,11-15H2,1-2H3,(H,25,29)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCRFFNTZHRGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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